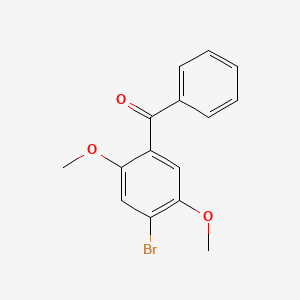
(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone
概要
説明
4-Bromo-2,5-bis(methyloxy)phenylmethanone: is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(methyloxy)phenylmethanone typically involves the bromination of 2,5-dimethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the pure product .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-2,5-bis(methyloxy)phenylmethanone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield substituted benzophenones.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield alcohols .
科学的研究の応用
Chemistry:
Biology:
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents .
Industry:
作用機序
The mechanism of action of 4-Bromo-2,5-bis(methyloxy)phenylmethanone involves its interaction with biological targets through covalent modification. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This property is exploited in the design of photoaffinity probes, where the compound is activated by UV light to form covalent bonds with target proteins .
類似化合物との比較
4-Bromophenylmethanone: Lacks the methoxy groups, making it less versatile in chemical reactions.
4-(Bromomethyl)phenylmethanone: Contains a bromomethyl group instead of bromine, leading to different reactivity.
5-Bromo-2-chlorophenylmethanone: Contains additional chlorine and ethoxy groups, altering its chemical properties and applications.
Uniqueness: The presence of both bromine and methoxy groups in 4-Bromo-2,5-bis(methyloxy)phenylmethanone provides unique reactivity and versatility in synthetic applications. This makes it a valuable compound for developing new materials and studying biological systems .
特性
分子式 |
C15H13BrO3 |
|---|---|
分子量 |
321.16 g/mol |
IUPAC名 |
(4-bromo-2,5-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
WOGAIDMSZKBXBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
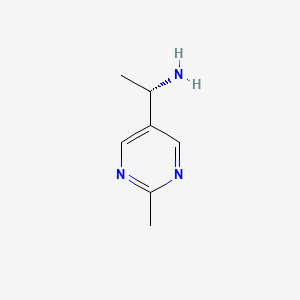
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B8379308.png)
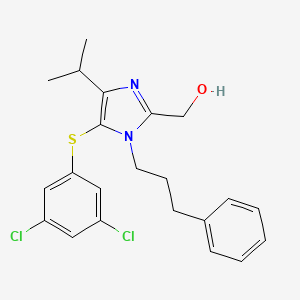

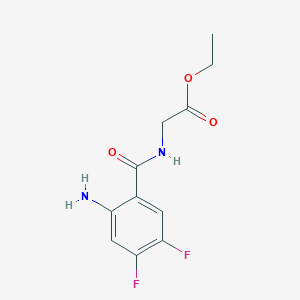
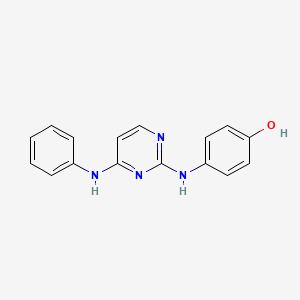
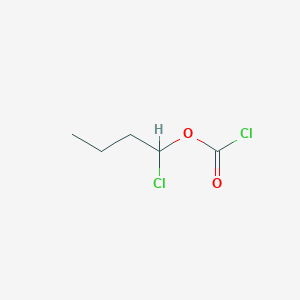
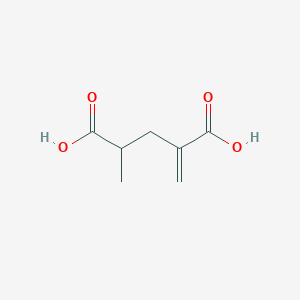
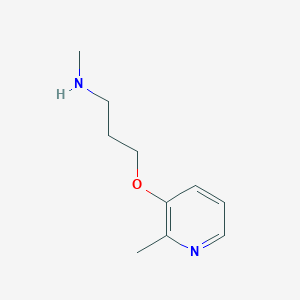
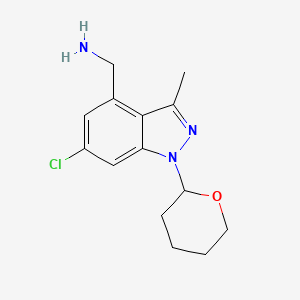
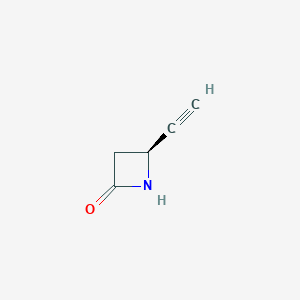
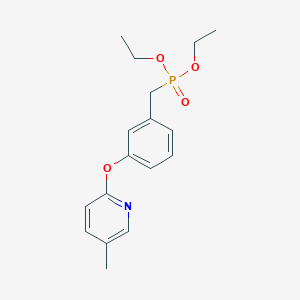
![5,6-dichloro-N-[3-(dimethylamino)propyl]-N-methylnicotinamide](/img/structure/B8379390.png)
![8-(4-Benzyloxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8379395.png)
